molecular formula C13H7BrO B1581050 1-bromo-9H-fluoren-9-one CAS No. 36804-63-4

1-bromo-9H-fluoren-9-one

Cat. No. B1581050
CAS RN: 36804-63-4
M. Wt: 259.1 g/mol
InChI Key: YOXUOHDHFCBGHY-UHFFFAOYSA-N
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Description

1-Bromo-9H-fluoren-9-one is a chemical compound with the molecular formula C13H7BrO and a molecular weight of 259.1 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for 1-bromo-9H-fluoren-9-one is 1S/C13H7BrO/c14-11-7-3-6-9-8-4-1-2-5-10(8)13(15)12(9)11/h1-7H . This indicates the connectivity and hydrogen count of its atoms. For a detailed 3D structure, specialized chemical software or resources would be needed.

Scientific Research Applications

  • Fluorinated Fluorenones

    • 1-Bromo-9H-fluoren-9-one can be used in the synthesis of fluorinated fluorenones .
    • The synthesis involves the reaction of 1-bromo-9H-fluoren-9-one with a fluorinating agent .
    • Fluorinated fluorenones are used as starting materials for polyhalogenated dibenzochrysenes as well as for geodesic hydrocarbons .
    • The specific outcomes depend on the exact reaction conditions and the other reactants used .
  • Gas Chromatography

    • 1-Bromo-9H-fluoren-9-one can be used in gas chromatography .
    • Gas chromatography is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition .
    • The specific methods of application or experimental procedures involve the use of a gas chromatograph machine .
    • The outcomes of these procedures are the separation and analysis of the compound .
  • Thermochemistry Studies

    • 1-Bromo-9H-fluoren-9-one can be used in studies related to thermochemistry .
    • Thermochemistry is the study of the heat energy associated with chemical reactions and/or physical transformations .
    • The specific methods of application or experimental procedures involve the use of calorimetry or other techniques to measure the heat of reaction or heat of transformation .
    • The outcomes of these studies are the determination of various thermodynamic properties of the compound .
  • Polyhalogenated Dibenzochrysenes Synthesis

    • 1-Bromo-9H-fluoren-9-one can be used in the synthesis of polyhalogenated dibenzochrysenes .
    • The synthesis involves the reaction of 1-bromo-9H-fluoren-9-one with a halogenating agent .
    • Polyhalogenated dibenzochrysenes are used in various fields, including organic electronics and materials science .
    • The specific outcomes depend on the exact reaction conditions and the other reactants used .
  • Geodesic Hydrocarbons Synthesis

    • 1-Bromo-9H-fluoren-9-one can also be used in the synthesis of geodesic hydrocarbons .
    • The synthesis involves the reaction of 1-bromo-9H-fluoren-9-one with other organic compounds .
    • Geodesic hydrocarbons are a class of compounds with interesting properties, making them useful in various fields .
    • The specific outcomes depend on the exact reaction conditions and the other reactants used .

Safety And Hazards

1-Bromo-9H-fluoren-9-one is associated with certain hazards. It is known to cause serious eye irritation . Safety measures should include avoiding contact with skin and eyes, and not ingesting or inhaling the substance .

properties

IUPAC Name

1-bromofluoren-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrO/c14-11-7-3-6-9-8-4-1-2-5-10(8)13(15)12(9)11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXUOHDHFCBGHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40958016
Record name 1-Bromo-9H-fluoren-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40958016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-bromo-9H-fluoren-9-one

CAS RN

36804-63-4
Record name 36804-63-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125553
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Bromo-9H-fluoren-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40958016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
X Fei, YJ Zhang, XY Liu, MK Fung, J Fan - Tetrahedron, 2019 - Elsevier
… 1-bromo-9H-fluoren-9-one (0.85 g, 3.27 mmol), 9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole (1.45 g, 4.25 mmol), K 2 CO 3 (0.9 g, 6.5 mmol) and Pd(PPh 3 ) 4 …
Number of citations: 8 www.sciencedirect.com
D Tilly, SS Samanta, AS Castanet, A De, J Mortier - 2006 - Wiley Online Library
Unprotected biphenyl‐2‐carboxylic acid can be cleanly metalated with sec‐butyllithium at the position adjacent to the carboxylate and can then be subjected to site‐selective …
M Gioanola, R Leardini, D Nanni, P Pareschi… - Tetrahedron, 1995 - Elsevier
… 28 mp = 165.5-166 C), and 1-bromo-9H-fluoren-9-one 38 (very small trace amounts detected … obtained a mixture of 3-bromo -28 and 1-bromo-9H-fluoren-9one 38 (15%) in a 2.8:1 ratio. …
Number of citations: 25 www.sciencedirect.com

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